2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H18N2O5 and its molecular weight is 354.362. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Characterization
One aspect of scientific research applications involves the synthesis and structural characterization of complex molecules. For example, studies on similar compounds, such as the title compound [2-(1H-1,2,3-benzotriazol-1-ylmethyl)isoindole-1,3-dione], illustrate the methods for preparing these compounds and analyzing their molecular conformation. Such work lays the groundwork for understanding the physical and chemical properties essential for potential applications in materials science or pharmaceuticals (Su-Qing Wang, F. Jian, & Huan-Qiang Liu, 2008).
Chemical Reactions and Derivatives
Research into the reactivity and formation of derivatives of isoindole-based compounds is another crucial area. For instance, the synthesis of 2H-isoindole-4,7-diones through the reaction of α-amino acids with carbonyl compounds showcases the versatility of isoindole frameworks for creating diverse chemical structures. This versatility indicates potential applications in developing new materials or drugs (M. Schubert-Zsilavecz, W. Likussar, D. Gusterhuber, & A. Michelitsch, 1991).
Molecular Interactions and Properties
Understanding the molecular interactions and properties of such compounds is essential for applications in drug design and materials science. Research on related compounds, like the study of fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, reveals how molecular structure influences photophysical behavior. These insights can guide the design of fluorescent probes or sensors for biological and environmental monitoring (C. Tamuly, N. Barooah, M. Laskar, R. Sarma, & J. Baruah, 2006).
Mechanism of Action
Target of Action
Similar benzodioxol carboxamide derivatives have been investigated for their antidiabetic potential .
Mode of Action
Related benzodioxol carboxamide derivatives have shown potent α-amylase inhibition , suggesting that they may interact with this enzyme to exert their effects.
Biochemical Pathways
The inhibition of α-amylase by related compounds suggests that they may affect carbohydrate metabolism .
Result of Action
Related compounds have shown significant activity against α-amylase , suggesting that they may reduce blood glucose levels.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxole-5-carbonyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-17(11-5-6-15-16(7-11)26-10-25-15)20-8-12(9-20)21-18(23)13-3-1-2-4-14(13)19(21)24/h1-2,5-7,12-14H,3-4,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTXOVGXHHLYHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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